

4-Nitrophenyl salicylate chemical structure and CAS number

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Compound of Interest

Compound Name: 4-Nitrophenyl salicylate

Cat. No.: B099920

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An In-depth Technical Guide to **4-Nitrophenyl Salicylate** for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-Nitrophenyl salicylate**, a chemical compound of interest in various research and development fields. It covers its chemical identity, properties, synthesis, and key applications, with a focus on its use in enzymatic assays.

Chemical Structure and CAS Number

4-Nitrophenyl salicylate is an ester of salicylic acid and 4-nitrophenol. Its chemical structure is characterized by a salicylate group attached to a 4-nitrophenyl group via an ester linkage.

Chemical Structure:

Chemical structure of **4-Nitrophenyl salicylate**.

CAS Number: 17374-48-0[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of **4-Nitrophenyl salicylate** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₉ NO ₅	[2][5]
Molecular Weight	259.22 g/mol	[1][2][3]
IUPAC Name	(4-nitrophenyl) 2-hydroxybenzoate	[5]
Physical State	Solid, Very Pale Yellow	[1][3]
Melting Point	148 °C	[1][3]
Purity	Min. 98.0%	[1][3]

Synthesis

The synthesis of **4-Nitrophenyl salicylate** can be achieved through the esterification of salicylic acid with 4-nitrophenol. A general and analogous laboratory procedure is the synthesis of methyl salicylate from aspirin, which involves a two-step, one-pot reaction: hydrolysis of the starting ester followed by Fischer esterification.[6]

A plausible synthesis route for **4-Nitrophenyl salicylate** would involve the reaction of salicylic acid with 4-nitrophenol in the presence of a strong acid catalyst, such as sulfuric acid, with the removal of water to drive the reaction towards the formation of the ester.

Applications in Research and Drug Development

4-Nitrophenyl salicylate and structurally similar compounds serve as valuable tools in various research and drug development applications.

Enzymatic Assays

A primary application of 4-nitrophenyl esters is their use as chromogenic substrates for the continuous and quantitative assay of hydrolytic enzymes like lipases and esterases.[7] The principle of this assay is based on the enzymatic hydrolysis of the colorless 4-nitrophenyl ester substrate. This reaction releases 4-nitrophenol, which, under alkaline conditions, is converted to the 4-nitrophenolate anion. This anion has a distinct yellow color and can be quantified

spectrophotometrically by measuring its absorbance at approximately 405-410 nm.[7] The rate of 4-nitrophenolate formation is directly proportional to the enzymatic activity.[7]

This method provides a simple, sensitive, and reliable means for enzyme characterization, inhibitor screening, and drug development.[7]

Antimicrobial and Cytotoxicity Studies

Derivatives of nitro-substituted salicylic acids have been investigated for their antimicrobial and cytotoxic activities. For instance, certain 4-nitrosalicylanilides have shown activity against *Mycobacterium tuberculosis* and various *Staphylococcus* species.[8] This suggests that the core structure of **4-nitrophenyl salicylate** could be a starting point for the development of novel therapeutic agents.

Experimental Protocols

General Protocol for an Enzymatic Assay Using a 4-Nitrophenyl Ester Substrate

This protocol is adapted from methods used for similar 4-nitrophenyl esters and can be optimized for specific enzymes and experimental conditions.

1. Principle:

The enzymatic hydrolysis of the 4-nitrophenyl ester releases 4-nitrophenol. At a pH above the pKa of 4-nitrophenol (~7.2), it deprotonates to form the yellow 4-nitrophenolate anion, which is monitored spectrophotometrically.[7]

2. Reagents and Materials:

- Enzyme solution of unknown activity
- **4-Nitrophenyl salicylate** solution (substrate)
- Assay buffer (e.g., Tris-HCl, phosphate buffer) at an appropriate pH for the enzyme
- Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

- 96-well microplates

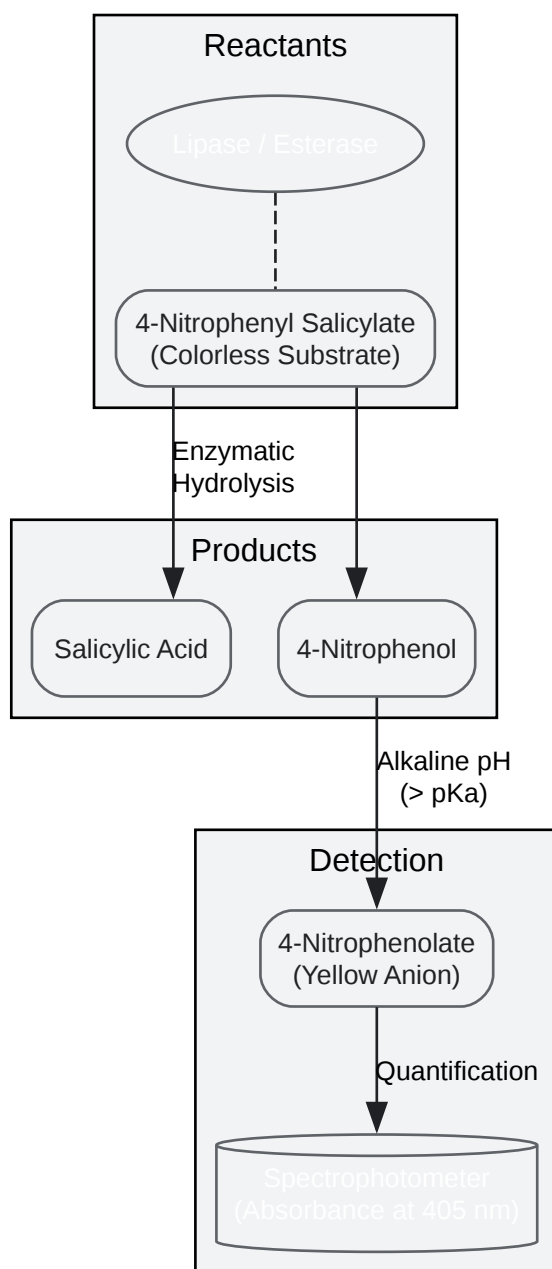
3. Assay Procedure:

- Prepare a stock solution of **4-Nitrophenyl salicylate** in an appropriate organic solvent (e.g., DMSO).
- In a 96-well plate, add the assay buffer and the enzyme solution.
- Initiate the reaction by adding the **4-Nitrophenyl salicylate** stock solution to each well to reach the desired final substrate concentration.
- Immediately place the microplate in a temperature-controlled microplate reader.
- Measure the increase in absorbance at 405 nm every minute for a set period (e.g., 10-30 minutes).^[7]
- Determine the rate of the reaction ($\Delta\text{Abs}/\text{min}$) from the linear portion of the absorbance versus time plot.
- Calculate the enzyme activity based on the rate of 4-nitrophenol formation, using the molar extinction coefficient of 4-nitrophenolate.

Signaling Pathways and Experimental Workflows

Enzymatic Hydrolysis of 4-Nitrophenyl Salicylate

The following diagram illustrates the enzymatic cleavage of **4-Nitrophenyl salicylate** to produce salicylic acid and the detectable 4-nitrophenolate.

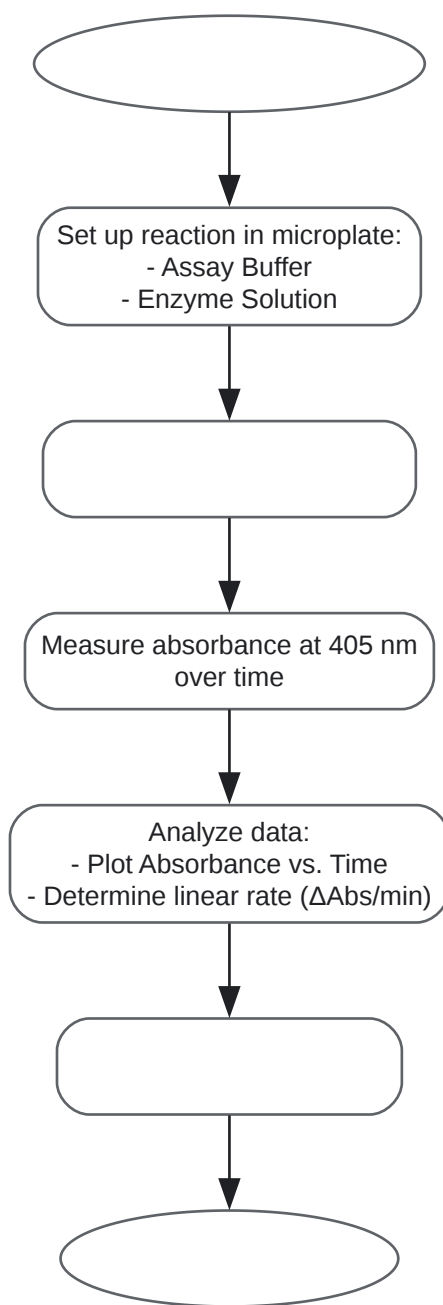


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Enzymatic hydrolysis of **4-Nitrophenyl salicylate** for spectrophotometric assay.

Experimental Workflow for Enzyme Activity Measurement

The logical flow of an experiment to determine enzyme activity using **4-Nitrophenyl salicylate** is depicted below.



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